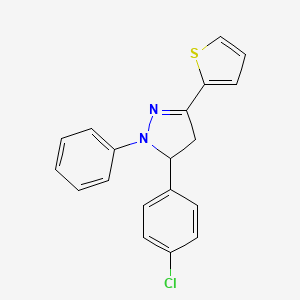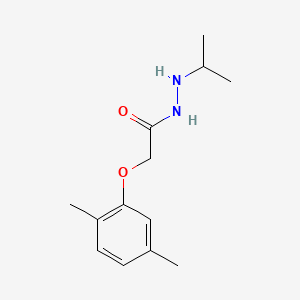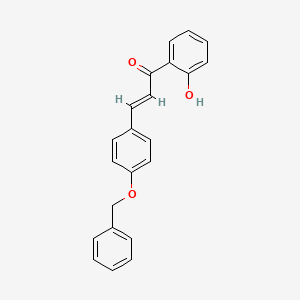
2-(3-Nitrocinnamoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrocinnamoyl)pyridine is an organic compound that features a pyridine ring substituted with a 3-nitrocinnamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrocinnamoyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent such as sulfur dioxide (SO2) at low temperatures, followed by treatment with water to yield the nitropyridine intermediate . This intermediate can then undergo further reactions to introduce the cinnamoyl group.
Industrial Production Methods
Industrial production of nitropyridines often involves the use of nitric acid in trifluoroacetic anhydride, which provides higher yields compared to traditional nitration methods . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrocinnamoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for the oxidation of nitropyridines.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitropyridine N-oxides.
Reduction: Formation of aminopyridines.
Substitution: Formation of halogenated or sulfonated pyridine derivatives.
Applications De Recherche Scientifique
2-(3-Nitrocinnamoyl)pyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Nitrocinnamoyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cinnamoyl group can interact with proteins and enzymes, affecting their function. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinonitrile: A pyridine derivative with a nitrile group at the 3-position.
3-Nitropyridine: A simpler nitropyridine without the cinnamoyl group.
Pyridine-3-carbonitrile: Another pyridine derivative with a nitrile group.
Uniqueness
2-(3-Nitrocinnamoyl)pyridine is unique due to the presence of both the nitro and cinnamoyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler pyridine derivatives.
Propriétés
Numéro CAS |
92905-89-0 |
|---|---|
Formule moléculaire |
C14H10N2O3 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
(E)-3-(3-nitrophenyl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10N2O3/c17-14(13-6-1-2-9-15-13)8-7-11-4-3-5-12(10-11)16(18)19/h1-10H/b8-7+ |
Clé InChI |
YCHBSERUZJISSM-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)
